Methyl alpha-Hydroxy-6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetate
Description
Methyl alpha-Hydroxy-6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetate (CAS: 258273-49-3) is a methyl ester derivative of imidazo[1,2-a]pyridine, a heterocyclic scaffold with significant pharmacological relevance. Its molecular formula is C18H18N2O3, with a molecular weight of 310.35 g/mol . Structurally, it features:
- A 6-methyl-substituted imidazo[1,2-a]pyridine core.
- A 4-methylphenyl group at position 2.
- A hydroxymethyl acetate moiety at position 3.
This compound is a key intermediate in the synthesis of zolpidem analogs and metabolites . Its hydroxyl group at the alpha position of the acetate distinguishes it from the parent ester (CAS: 258273-50-6), influencing solubility and metabolic stability .
Properties
IUPAC Name |
methyl 2-hydroxy-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-11-4-7-13(8-5-11)15-16(17(21)18(22)23-3)20-10-12(2)6-9-14(20)19-15/h4-10,17,21H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANEHMCXAEGAQSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)C(C(=O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl alpha-Hydroxy-6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetate typically involves the condensation of 2-aminopyridine with aldehydes or alkenes. One common method is the Groebke-Blackburn-Bienaymé reaction, which is a three-component reaction involving an aldehyde, an isocyanide, and 2-aminopyridine . This reaction can be catalyzed by various agents, including transition metals and metal-free catalysts .
Industrial Production Methods
Industrial production methods for this compound often involve the use of high-throughput synthesis techniques to ensure scalability and efficiency. These methods may include the use of automated synthesizers and continuous flow reactors to optimize reaction conditions and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl alpha-Hydroxy-6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Sedative and Hypnotic Properties
The primary application of Methyl alpha-Hydroxy-6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetate is as an impurity reference material in the development of sedative medications. Its structural similarity to Zolpidem indicates that it may possess similar pharmacological properties, making it a subject of interest for further research into sedative mechanisms and efficacy.
Analytical Chemistry
This compound is utilized as a reference standard in analytical chemistry to ensure the quality and consistency of pharmaceutical products. Its characterization helps in the identification and quantification of impurities in drug formulations, which is crucial for regulatory compliance and safety assessments .
Synthesis Research
Research into the synthesis of this compound has led to various methodologies that can be applied to develop related compounds. The synthesis typically involves multiple steps, including acylation and purification processes that are essential for producing high-purity pharmaceutical intermediates .
Case Study 1: Synthesis Methodology
A study documented an efficient synthesis route for this compound involving the reaction of 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine with acetic acid derivatives under specific conditions. The yield was reported to be around 93.3%, demonstrating a practical approach for producing this compound in a laboratory setting .
Case Study 2: Pharmacological Evaluation
In pharmacological evaluations, compounds similar to this compound have been tested for their sedative effects in animal models. These studies indicated potential efficacy comparable to Zolpidem, suggesting that further exploration could lead to new therapeutic agents with improved safety profiles or reduced side effects .
Mechanism of Action
The mechanism of action of Methyl alpha-Hydroxy-6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through its ability to modulate these targets, leading to changes in cellular processes .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
Ester vs. Acid Derivatives :
- The methyl ester (258273-50-6) is lipophilic, favoring blood-brain barrier penetration, while the free acid (189005-44-5) exhibits higher aqueous solubility but reduced CNS activity .
- The hydroxylated derivative (258273-49-3) balances polarity and metabolic stability, making it a metabolite of interest in pharmacokinetic studies .
Substituent Effects on Bioactivity: The amide derivative (82626-48-0) is the active form of zolpidem, with hypnotic effects attributed to GABA_A receptor modulation .
Fluorinated Analogues :
Key Insights :
- Antimicrobial Activity : Derivatives with secondary amine substitutions (e.g., IP-1, IP-2) demonstrate potent activity against Gram-positive bacteria, likely due to membrane disruption .
- Metabolic Pathways : Hydroxylation and ester hydrolysis are critical detoxification pathways for imidazo[1,2-a]pyridine derivatives, as seen in the conversion of 258273-50-6 to 258273-49-3 .
Biological Activity
Methyl alpha-Hydroxy-6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetate is a compound derived from the imidazo[1,2-a]pyridine class, which has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
- Chemical Name : this compound
- Molecular Formula : C15H16N2O2
- CAS Number : 88965-00-8
The biological activity of methyl alpha-hydroxy imidazo[1,2-a]pyridine compounds is primarily attributed to their ability to interact with various molecular targets involved in cancer cell proliferation and survival. Studies suggest that these compounds may exert their effects through:
- Inhibition of Cell Proliferation : They have shown significant antiproliferative effects on various cancer cell lines.
- Induction of Apoptosis : The compounds can trigger programmed cell death in malignant cells.
- Modulation of Signaling Pathways : They may influence pathways such as PI3K/Akt and MAPK, which are crucial for cell survival and growth.
Anticancer Properties
Recent studies have highlighted the anticancer potential of methyl alpha-hydroxy imidazo[1,2-a]pyridine derivatives. For instance:
| Study | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Study 1 | HCC1937 (breast cancer) | 0.5 | Induction of apoptosis via caspase activation |
| Study 2 | MDA-MB-231 (triple-negative breast cancer) | 0.126 | Inhibition of migration and invasion |
| Study 3 | HepG2 (liver cancer) | 0.8 | Cell cycle arrest and apoptosis |
These findings suggest that the compound may be effective against various types of cancer, particularly those that are resistant to conventional therapies.
Antimicrobial Activity
In addition to anticancer properties, methyl alpha-hydroxy imidazo[1,2-a]pyridine derivatives have demonstrated antimicrobial effects:
| Pathogen Type | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Gram-positive bacteria | 31.25 |
| Gram-negative bacteria | 62.50 |
These results indicate potential applications in treating infections caused by resistant bacterial strains.
Case Study 1: Anticancer Efficacy
A study evaluated the effects of methyl alpha-hydroxy imidazo[1,2-a]pyridine on HCC1937 cells using an MTT assay. The results indicated a dose-dependent reduction in cell viability with an IC50 value of 0.5 μM. The study further demonstrated that treatment with the compound led to increased levels of apoptotic markers such as cleaved PARP and caspase-3 activation.
Case Study 2: Antimicrobial Activity
In another investigation, the compound was tested against various bacterial strains. The results showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl α-Hydroxy-6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step protocols starting from imidazo[1,2-a]pyridine precursors. For example, a Schiff’s base intermediate (e.g., 2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde) is reacted with hydroxylamine derivatives under acidic conditions (e.g., glacial acetic acid) to introduce the α-hydroxyacetate moiety . Key variables include solvent choice (polar aprotic solvents like DMF improve solubility), temperature control (60–80°C to avoid side reactions), and stoichiometric ratios of reagents. Yield optimization often requires iterative adjustments to these parameters, monitored via TLC or HPLC .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for verifying substitution patterns (e.g., methyl groups at positions 6 and 4-methylphenyl) and the α-hydroxyacetate ester linkage. For instance, the methyl ester proton resonates at δ ~3.8–4.0 ppm, while aromatic protons appear in the δ 7.0–8.5 ppm range .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺) with <5 ppm deviation.
- X-ray Crystallography : Used sparingly due to crystallization challenges but provides definitive confirmation of stereochemistry .
Advanced Research Questions
Q. How can computational methods (e.g., DFT or reaction path searches) improve the design of derivatives with enhanced bioactivity?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) predict electronic properties (e.g., HOMO-LUMO gaps) to guide substitutions at the imidazo[1,2-a]pyridine core. For example, introducing electron-withdrawing groups at position 3 could modulate binding affinity to biological targets. Reaction path search algorithms (e.g., ICReDD’s workflow) combine computational and experimental data to prioritize synthetic routes, reducing trial-and-error cycles .
Q. What strategies resolve contradictions in reported biological activity data for imidazo[1,2-a]pyridine derivatives?
- Methodological Answer :
- Dose-Response Reproducibility : Validate activity across multiple cell lines (e.g., cancer vs. non-cancer) to rule out cell-specific effects.
- Metabolite Interference : Use LC-MS to detect degradation products or metabolites that may skew activity assays .
- Target Engagement Studies : Employ techniques like thermal shift assays or SPR to confirm direct binding to purported targets (e.g., kinases) .
Q. How does the α-hydroxyacetate moiety influence the compound’s pharmacokinetic properties compared to non-hydroxylated analogs?
- Methodological Answer :
- Solubility and LogP : The hydroxyl group increases hydrophilicity, improving aqueous solubility but potentially reducing membrane permeability. LogP measurements via shake-flask or HPLC methods quantify this trade-off .
- Metabolic Stability : Incubate with liver microsomes to compare oxidation rates. The α-hydroxy group may undergo glucuronidation, detected via UPLC-QTOF .
Experimental Design & Optimization
Q. What experimental frameworks are recommended for studying structure-activity relationships (SAR) in this compound class?
- Methodological Answer :
- Analog Library Synthesis : Systematically vary substituents (e.g., halogens, methoxy groups) at positions 2, 3, and 6 using parallel synthesis .
- Biological Assay Panels : Test analogs against a panel of enzymes (e.g., kinases, cytochrome P450s) and cell-based models (e.g., apoptosis assays) to map SAR .
- Data Clustering : Use multivariate analysis (e.g., PCA) to correlate structural features with activity trends .
Q. How can reaction scalability challenges (e.g., low yields in multi-gram syntheses) be mitigated?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
